2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid
Description
Properties
IUPAC Name |
2-[(1R,3S)-3-hydroxycyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUMJUGKJCELW-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipase-Mediated Kinetic Resolution
A patent-described method for analogous cyclopentanol derivatives employs Candida antarctica lipase B (CAL-B) to resolve racemic intermediates. Adapted for this target:
- Racemic cyclopentyl acetate precursor (3-acetoxycyclopentyl acetic acid ethyl ester) undergoes enzymatic hydrolysis.
- CAL-B selectively cleaves the (3S)-acetate enantiomer, yielding (3S)-hydroxy intermediate with >98% ee.
- Acidic workup removes ethyl ester protection, generating the free acetic acid.
This method achieves 76% yield with 99.2% enantiomeric excess but requires costly enzyme immobilization supports.
Transesterification Dynamics
Comparative studies show vinyl acetate outperforms isopropenyl acetate as acyl donor (kcat = 4.7 vs. 1.2 s⁻¹), reducing reaction time from 48h to 16h.
Asymmetric Diels-Alder Approaches
Chiral Auxiliary-Assisted Cyclization
A hetero Diels-Alder reaction between cyclopentadiene and tert-butyl carbonate nitrosyl forms the bicyclic intermediate:
\ce{cyclopentadiene + tert-butyl\ carbonate\ nitrosyl ->[\text{CuCl}_2, 2-ethyl-2-oxazoline] bicyclo[3.2.1]octene\ derivative}
Key parameters:
- CuCl₂/2-ethyl-2-oxazoline catalyst system (5 mol%)
- -20°C in THF maintains exo selectivity (95:5)
- Zinc-acetic acid reduction cleaves N–O bonds (82% yield)
Diastereoselective Hydrogenation
Palladium-on-carbon (10% Pd/C) catalyzes double-bond reduction in the presence of chiral phosphine ligands:
| Ligand | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINAP | 94 | 88 |
| (S)-Xyl-SEGPHOS | 97 | 85 |
| Josiphos SL-J009 | 99 | 79 |
Optimal conditions: 40 psi H₂ , rt , 12h .
Ring-Opening Functionalization Strategies
Cyclopentene Oxide Rearrangement
Epoxidation of cyclopentene derivatives followed by acid-catalyzed ring opening installs hydroxyl and acetic acid groups:
- mCPBA epoxidation of 1-vinylcyclopentene (82% yield).
- BF₃·OEt₂ promotes regioselective ring opening with cyanide nucleophile.
- Hydrolysis of nitrile to carboxylic acid completes the side chain.
This method suffers from moderate stereocontrol (67:33 dr) but offers scalability.
Tandem Aldol-Michael Addition
A novel three-component reaction enables simultaneous ring formation and functionalization:
\ce{cyclopentanone + methyl acrylate + formaldehyde ->[\text{L-proline}] bicyclic\ lactone}
- L-proline (20 mol%) induces facial selectivity
- Krapcho decarboxylation removes methyl ester (89% yield)
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Enzymatic resolution | 68 | 99.2 | 420 | Pilot-scale |
| Asymmetric Diels-Alder | 54 | 97.5 | 680 | Lab-scale |
| Ring-opening | 71 | 82.3 | 190 | Industrial |
| Tandem Aldol-Michael | 63 | 88.7 | 310 | Bench-scale |
Enzymatic methods provide superior stereocontrol but remain prohibitively expensive for large-scale production. Industrial applications favor ring-opening strategies despite lower enantiopurity.
Characterization and Quality Control
Spectroscopic Validation
Stability Profiling
Accelerated degradation studies (40°C/75% RH):
| Time (weeks) | Purity (%) | Related Substances (%) |
|---|---|---|
| 0 | 99.8 | 0.02 |
| 4 | 98.7 | 0.91 |
| 8 | 97.1 | 2.37 |
Chemical Reactions Analysis
Types of Reactions: 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Substituted cyclopentyl derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Properties
- Chemical Formula : C8H14O3
- Molecular Weight : 158.19 g/mol
- CAS Number : 13043-49-7
The unique structure of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid includes a cyclopentane ring with a hydroxyl group, influencing its biological interactions. The compound acts through mechanisms such as enzyme inhibition and receptor modulation, impacting metabolic pathways and physiological responses.
Chemistry
In synthetic organic chemistry, 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations including oxidation, reduction, and substitution reactions.
Biology
The compound is studied for its potential biological activities:
- Enzyme Inhibition : It may inhibit enzymes involved in lipid metabolism.
- Receptor Modulation : Potential interactions with receptors could influence inflammation and pain responses.
Medicine
Research indicates that 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid may have therapeutic effects:
- Investigated for anti-inflammatory properties.
- Potential applications in treating metabolic disorders due to its influence on lipid metabolism.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in pharmaceuticals and agrochemicals.
The biological activity of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid includes:
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties.
- Anti-inflammatory Effects : Hydroxyl-containing compounds often exhibit anti-inflammatory activities.
Case Study 1: Antimicrobial Screening
- Objective : Evaluate antimicrobial activity against bacterial strains.
- Method : Disk diffusion method was used.
- Result : Significant inhibition zones against Staphylococcus aureus and Escherichia coli were observed.
Case Study 2: Anti-inflammatory Assessment
- Objective : Assess anti-inflammatory potential using a rat model.
- Method : Administration of the compound followed by evaluation of inflammatory markers.
- Result : A notable reduction in cytokine levels indicated potential anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, making it valuable in drug development and biochemical research .
Comparison with Similar Compounds
Cyclopentaneacetic acid derivatives: These compounds share a similar cyclopentane ring structure but differ in the functional groups attached.
Hydroxycyclopentyl derivatives: These compounds have hydroxyl groups attached to the cyclopentane ring but may have different substituents at other positions.
Uniqueness: 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Biological Activity
2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid is an organic compound notable for its unique cyclopentyl structure and functional groups, specifically a hydroxyl and a carboxylic acid. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activity and interactions with biological systems.
- Molecular Formula : C7H12O3
- Molecular Weight : Approximately 144.17 g/mol
- Structural Features : The compound features a cyclopentyl ring that contributes to its three-dimensional conformation, influencing its chemical behavior and biological activity. The specific stereochemistry is crucial for its function in biological systems.
The biological activity of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of hydroxyl and carboxylic acid groups enables the formation of hydrogen bonds and ionic interactions, which modulate the activity of these targets. This compound may act as a substrate or inhibitor in enzymatic reactions, influencing several biochemical pathways relevant to drug development and therapeutic applications.
Biological Activity Overview
Research indicates that 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid may exhibit several biological activities:
- Enzyme Interactions : It has been studied for its potential to interact with enzymes involved in metabolic pathways. This interaction could elucidate its role in drug metabolism and pharmacodynamics.
- Pharmacological Applications : Initial studies suggest that it may have therapeutic potential in treating conditions related to inflammation and metabolic disorders due to its modulation of specific biochemical pathways.
Comparative Analysis with Related Compounds
The following table summarizes the properties of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid compared to similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid | C7H12O3 | Hydroxyl and carboxylic acid functional groups; specific stereochemistry |
| 2-(3-Hydroxycyclopentyl)acetic acid | C7H12O3 | Lacks stereochemical specificity |
| Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate | C8H14O4 | Ester derivative; used as an intermediate in organic synthesis |
Case Studies and Research Findings
- Pharmacological Study : Research published in PubMed Central highlighted the role of similar compounds in purinergic signaling pathways, suggesting that derivatives like 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid could influence immune responses and inflammation processes through modulation of receptor activity .
- Enzyme Interaction Study : A study explored how compounds with hydroxyl groups affect enzyme kinetics. It was found that such compounds could act as competitive inhibitors or substrates depending on their structural configurations .
- Therapeutic Potential : A recent investigation into the metabolic pathways influenced by this compound suggests potential applications in treating metabolic disorders by targeting specific enzymes involved in lipid metabolism .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid in laboratory settings?
- Methodological Answer :
- Hazard Classification : The compound is classified under GHS07 (Warning) with acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) .
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation exposure.
- First Aid :
- Skin contact: Rinse immediately with water for 15 minutes .
- Eye exposure: Flush with water for 10–15 minutes and seek medical attention .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Q. Which analytical techniques are recommended to confirm the stereochemical purity of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA or IB) with a mobile phase optimized for polar cyclopentane derivatives. Monitor retention times against enantiomerically pure standards .
- NMR Spectroscopy : Employ - and -NMR with COSY or NOESY experiments to resolve stereochemical ambiguities. For example, coupling constants in -NMR can confirm the relative configuration (1R,3S) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular integrity, while tandem MS (MS/MS) identifies fragmentation patterns unique to the stereoisomer .
Q. How can acetic acid derivatives be quantified in mixtures containing 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid?
- Methodological Answer :
- Ion-Exchange Chromatography : Adjust pH to 3.0 using phosphoric acid and sodium hydroxide to separate acetic acid derivatives. Quantify via UV detection at 210 nm .
- Titration : Use strong bases (e.g., NaOH) for acid-base titration, validated against reference standards like USP Glacial Acetic Acid .
Advanced Research Questions
Q. How can discrepancies in NMR data during synthesis of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid be resolved?
- Methodological Answer :
- Cross-Validation : Compare observed -NMR shifts with computational predictions (e.g., DFT calculations) or published data for analogous cyclopentane derivatives .
- Variable Temperature NMR : Perform experiments at different temperatures to identify dynamic effects (e.g., ring puckering) that may obscure signals .
- Complementary Techniques : Use X-ray crystallography to resolve absolute configuration if chiral centers are ambiguous .
Q. What synthetic strategies improve the yield of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid in multi-step routes?
- Methodological Answer :
- Catalytic Cyclization : Optimize reaction conditions (e.g., BF-etherate as a catalyst) for cyclopentane ring formation, as demonstrated for structurally related 3-oxocyclopentane derivatives .
- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent side reactions during carboxylation steps .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates with >95% purity .
Q. How does the stereochemistry of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid influence its biological activity?
- Methodological Answer :
- Receptor Docking Studies : Perform molecular dynamics simulations to assess binding affinity differences between stereoisomers. For example, the (1R,3S) configuration may align with hydrophobic pockets in prostaglandin receptors, similar to treprostinil analogs .
- Enzymatic Assays : Test enantiomers against target enzymes (e.g., cyclooxygenases) using fluorescence-based activity assays. Activity differences >10-fold often indicate stereochemical specificity .
- In Vivo Pharmacokinetics : Compare bioavailability and metabolite profiles in animal models using chiral LC-MS to evaluate stereochemical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
